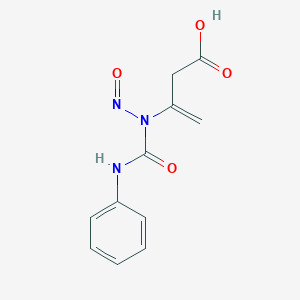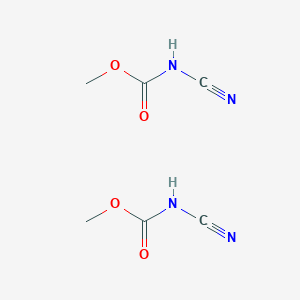
Methylcyanocarbamate dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcyanocarbamate dimer (MCCD) is a chemical compound that is widely used in scientific research. It is a dimer of methylcyanocarbamate, which is an organic compound with the chemical formula C4H5N2O2. MCCD is an important intermediate for the synthesis of various organic compounds and is used in many laboratory experiments.
Mechanism of Action
The mechanism of action of Methylcyanocarbamate dimer is not well understood. This compound is believed to inhibit the activity of thymidylate synthase, which is an enzyme that is essential for DNA synthesis. Thymidylate synthase converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for DNA synthesis. This compound inhibits this enzyme by binding to its active site and preventing the conversion of dUMP to dTMP.
Biochemical and physiological effects:
This compound has been shown to have antitumor and antiviral activities in vitro. It has been shown to inhibit the growth of various tumor cell lines and to inhibit the replication of herpes simplex virus. This compound has also been shown to have antibacterial activity against various bacterial strains. In vivo studies have not been conducted to determine the efficacy of this compound as a therapeutic agent.
Advantages and Limitations for Lab Experiments
Methylcyanocarbamate dimer is a useful intermediate for the synthesis of various organic compounds. It is relatively easy to synthesize and is readily available. This compound has a high melting point and is stable under normal laboratory conditions. However, this compound is toxic and should be handled with care. It can cause irritation to the skin, eyes, and respiratory system. This compound should be used in a fume hood with appropriate personal protective equipment.
Future Directions
There are many future directions for the use of Methylcyanocarbamate dimer in scientific research. This compound could be used in the synthesis of new drugs with antitumor, antiviral, and antibacterial activities. This compound could also be used in the synthesis of new materials with unique properties. The mechanism of action of this compound could be further studied to determine its potential as a therapeutic agent. New synthetic methods for this compound could be developed to improve its yield and purity.
Synthesis Methods
Methylcyanocarbamate dimer can be synthesized by the reaction of cyanogen chloride with dimethylamine in the presence of a base. The reaction proceeds in two steps. In the first step, cyanogen chloride reacts with dimethylamine to form methylcyanocarbamate. In the second step, two molecules of methylcyanocarbamate react with each other to form this compound. The overall reaction can be represented as:
2 (CH3)2NH + ClCN → (CH3)2NCOOCN + HCl
(CH3)2NCOOCN → (CH3)2NC(CN)COOCN
Scientific Research Applications
Methylcyanocarbamate dimer is widely used in scientific research as an intermediate for the synthesis of various organic compounds. It is used in the synthesis of pyrimidine derivatives, which have antitumor and antiviral activities. This compound is also used in the synthesis of 2,4,6-trisubstituted pyrimidines, which have potential anticancer activity. This compound is used in the synthesis of various heterocyclic compounds, which have biological activities such as antibacterial, antifungal, and antiviral activities.
Properties
| 100753-38-6 | |
Molecular Formula |
C3H4N2O2 |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
methyl N-cyanocarbamate |
InChI |
InChI=1S/2C3H4N2O2/c2*1-7-3(6)5-2-4/h2*1H3,(H,5,6) |
InChI Key |
ZSYJMXLJNPEAGP-UHFFFAOYSA-N |
SMILES |
COC(=O)NC#N.COC(=O)NC#N |
Canonical SMILES |
COC(=O)NC#N.COC(=O)NC#N |
| 21729-98-6 | |
synonyms |
MCCD methylcyanocarbamate dime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)

![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)


![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

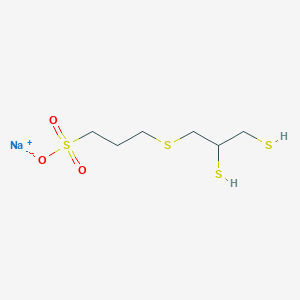
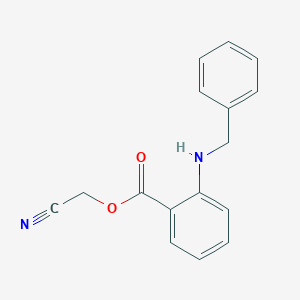
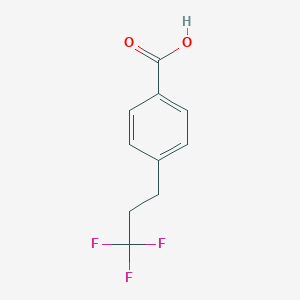
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
